Pimobendan hydrochloride

Descripción general

Descripción

El clorhidrato de pimobendan es un derivado de benzimidazol-piridazinona conocido por sus efectos inotrópicos positivos y vasodilatadores. Se utiliza principalmente en medicina veterinaria para el manejo de la insuficiencia cardíaca en perros, particularmente aquellos que sufren de enfermedad valvular mitral mixomatosa o cardiomiopatía dilatada . El clorhidrato de pimobendan funciona como un sensibilizador del calcio y un inhibidor selectivo de la fosfodiesterasa 3, lo que lo convierte en una opción de tratamiento única y eficaz .

Mecanismo De Acción

El clorhidrato de pimobendan ejerce sus efectos a través de dos mecanismos principales:

Sensibilización del calcio: El clorhidrato de pimobendan aumenta la sensibilidad de la troponina cardíaca a los iones calcio, mejorando la contractilidad miocárdica sin aumentar significativamente el consumo de oxígeno.

Inhibición de la fosfodiesterasa: El clorhidrato de pimobendan inhibe la fosfodiesterasa 3, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (cAMP) y la consiguiente vasodilatación.

Estos mecanismos dan como resultado una mejora del gasto cardíaco y una reducción de la carga de trabajo cardíaca, lo que convierte al clorhidrato de pimobendan en un tratamiento eficaz para la insuficiencia cardíaca .

Análisis Bioquímico

Biochemical Properties

Pimobendan hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which subsequently phosphorylates multiple target proteins, including calcium channels in the plasma membrane . Additionally, this compound sensitizes cardiac troponin C to calcium, enhancing the contractility of cardiac muscle .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cardiomyocytes, it enhances calcium sensitivity and inhibits PDE3, leading to increased intracellular calcium levels and improved myocardial contractility . In pancreatic β-cells, this compound augments glucose-induced insulin release by directly sensitizing the intracellular calcium-sensitive exocytotic mechanism . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels and activating PKA .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and inhibits PDE3, preventing the breakdown of cAMP. The increased cAMP levels activate PKA, which phosphorylates calcium channels, enhancing calcium influx into cells . This compound also sensitizes cardiac troponin C to calcium, increasing the binding efficiency of calcium ions during systole . These actions collectively improve myocardial contractility and reduce afterload by causing peripheral vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its rapid onset of action, with significant pharmacodynamic effects observed within minutes of administration . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound undergoes degradation when exposed to acidic, basic, oxidative, thermal, and photodegradation conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained improvements in cardiac function and reduced rehospitalization rates in heart failure patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs with congestive heart failure, this compound has been shown to improve cardiac biomarkers and reduce left ventricular size at therapeutic doses . At higher doses, adverse effects such as gastrointestinal disturbances, lethargy, and difficulty breathing have been reported . Threshold effects have also been observed, with significant improvements in cardiac function and exercise tolerance at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The major metabolite, O-desmethyl-pimobendan, retains pharmacological activity and contributes to the overall effects of the compound . The metabolic pathways of this compound also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound exhibits a large volume of distribution, indicating extensive tissue uptake . It is transported across cell membranes and distributed to target tissues, including the heart and vascular system . The localization and accumulation of this compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. In cardiomyocytes, it localizes to the sarcoplasmic reticulum and myofibrils, where it sensitizes cardiac troponin C to calcium . In pancreatic β-cells, it enhances insulin release by sensitizing the calcium-sensitive exocytotic apparatus . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .

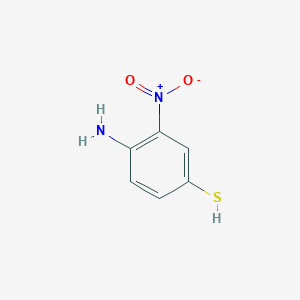

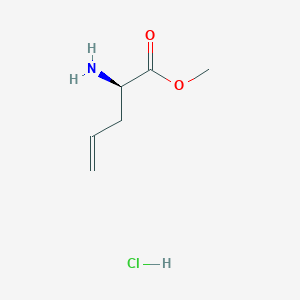

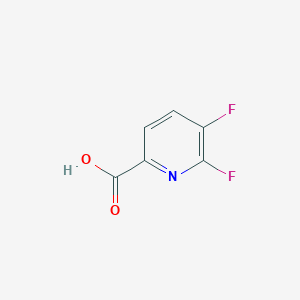

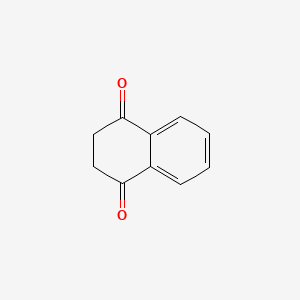

Métodos De Preparación

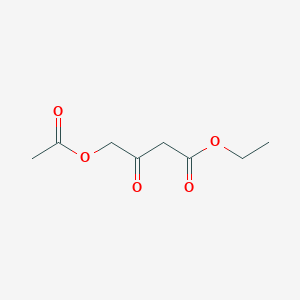

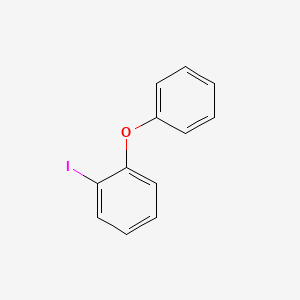

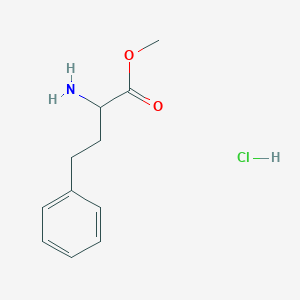

La síntesis del clorhidrato de pimobendan implica varios pasos. Uno de los intermediarios clave en su síntesis es el ácido 4-(4-clorofenil)-3-metil-4-oxobutirílico. Este intermedio se prepara mediante la condensación y descarboxilación de 1-(4-clorofenil)propan-1-ona con ácido glioxílico, seguido de reducción . El paso final implica la formación de clorhidrato de pimobendan a través de la reacción del intermedio con reactivos apropiados en condiciones controladas .

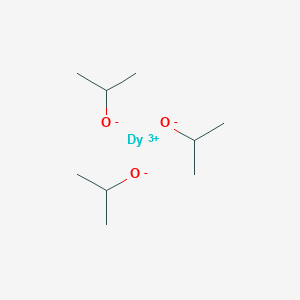

Los métodos de producción industrial del clorhidrato de pimobendan suelen implicar el uso de disolventes orgánicos como el alcohol isopropílico y el metanol. El proceso está diseñado para asegurar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

El clorhidrato de pimobendan experimenta varias reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del clorhidrato de pimobendan puede resultar en la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El clorhidrato de pimobendan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de la sensibilización del calcio y la inhibición de la fosfodiesterasa.

Biología: Los investigadores utilizan el clorhidrato de pimobendan para estudiar sus efectos sobre los procesos celulares, particularmente aquellos relacionados con la señalización del calcio y la contracción muscular.

Medicina: El clorhidrato de pimobendan se estudia ampliamente por su potencial terapéutico en el tratamiento de la insuficiencia cardíaca y otras enfermedades cardiovasculares.

Comparación Con Compuestos Similares

El clorhidrato de pimobendan es único en su doble mecanismo de acción, que combina la sensibilización del calcio y la inhibición de la fosfodiesterasa. Los compuestos similares incluyen:

Milrinona: Un inhibidor de la fosfodiesterasa con efectos inotrópicos positivos pero que carece de propiedades de sensibilización del calcio.

Dobutamina: Un agonista beta-adrenérgico que aumenta la contractilidad miocárdica pero no inhibe la fosfodiesterasa.

La combinación única de efectos del clorhidrato de pimobendan lo convierte en una valiosa opción terapéutica para el manejo de la insuficiencia cardíaca en medicina veterinaria .

Propiedades

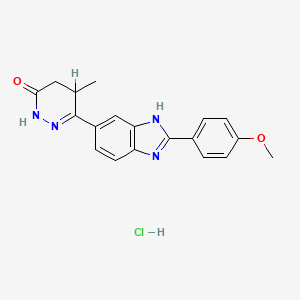

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046804 | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77469-98-8, 610769-04-5 | |

| Record name | Pimobendan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

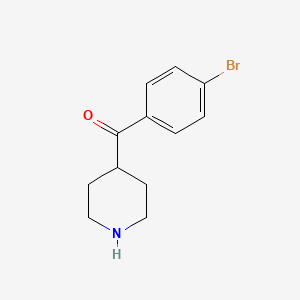

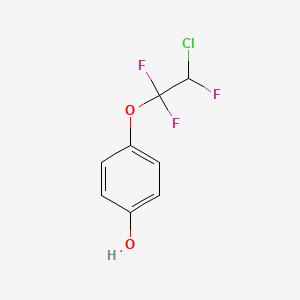

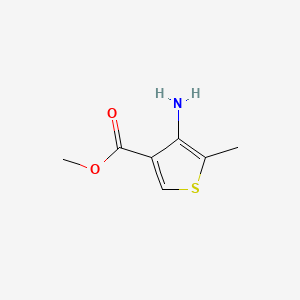

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)